molecular formula C9H8ClNO3 B12866985 Ethyl 2-chloro-5-formylnicotinate

Ethyl 2-chloro-5-formylnicotinate

Cat. No.: B12866985
M. Wt: 213.62 g/mol
InChI Key: FSUBUSDNUNPLBQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-formylnicotinate: is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl ester group, a chloro substituent at the second position, and a formyl group at the fifth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Ethyl 2-chloro-5-formylnicotinate typically begins with nicotinic acid or its derivatives.

    Formylation: The formyl group can be introduced via formylation reactions, often using formic acid or formyl chloride in the presence of a catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 2-chloro-5-formylnicotinate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products:

    Oxidation: Ethyl 2-chloro-5-carboxynicotinate.

    Reduction: Ethyl 2-chloro-5-hydroxymethylnicotinate.

    Substitution: Ethyl 2-amino-5-formylnicotinate.

Scientific Research Applications

Chemistry: Ethyl 2-chloro-5-formylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of nicotinic acid derivatives on cellular processes. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine: Potential pharmaceutical applications include the development of new drugs targeting nicotinic acid receptors. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the agrochemical industry, this compound can be a precursor for the synthesis of herbicides or pesticides. Its structural features allow for the design of compounds with specific biological activities.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-formylnicotinate involves its interaction with molecular targets such as enzymes or receptors. The chloro and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ester group may undergo hydrolysis, releasing the active form of the compound within biological systems.

Comparison with Similar Compounds

    Ethyl 2-chloro-5-nitronicotinate: Similar structure but with a nitro group instead of a formyl group.

    Ethyl 2-chloro-5-methylnicotinate: Contains a methyl group instead of a formyl group.

    Ethyl 2-chloro-5-hydroxynicotinate: Features a hydroxyl group in place of the formyl group.

Uniqueness: Ethyl 2-chloro-5-formylnicotinate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of chloro and formyl substituents on the nicotinic acid ring allows for diverse chemical transformations and applications.

Biological Activity

Ethyl 2-chloro-5-formylnicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClNO3 and is characterized by a pyridine ring substituted with a chloro and formyl group. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections.
  • Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, indicating potential as a chemotherapeutic agent.
  • Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant for drug development.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly impact its biological activity. For instance:

  • Chloro Substitution : The position and nature of the chloro substituent influence the compound's lipophilicity and interaction with biological targets.
  • Formyl Group : The presence of the formyl group allows for hydrogen bonding, enhancing binding affinity to target proteins or enzymes.

Table 1 summarizes key findings related to the SAR of this compound:

Modification Biological Activity Comments
Chloro at position 2Enhanced lipophilicityImproves membrane penetration
Formyl at position 5Increased enzyme inhibitionPotential hydrogen bonding
Variations in alkyl groupsAltered cytotoxicityOptimal chain length needed

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent .
  • Cancer Cell Proliferation Inhibition : In vitro experiments demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition Assay : A series of enzyme assays revealed that this compound effectively inhibited key metabolic enzymes, suggesting its utility in metabolic disorders .

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

ethyl 2-chloro-5-formylpyridine-3-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-2-14-9(13)7-3-6(5-12)4-11-8(7)10/h3-5H,2H2,1H3

InChI Key

FSUBUSDNUNPLBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)C=O)Cl

Origin of Product

United States

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